molecular formula C8H10N2O2 B1587952 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine CAS No. 299165-45-0

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine

Cat. No. B1587952
M. Wt: 166.18 g/mol
InChI Key: XNBYAELTACACSM-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” is a chemical compound with the CAS Number: 654683-88-2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine .


Synthesis Analysis

The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” include a molecular weight of 193.25 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine .

Scientific Research Applications

Antitumor Properties

Compounds derived from 2-acetylpyridine and alpha-(N)-acetyldiazine/quinoline groups, similar in structure to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine, have been shown to inhibit in vitro cell proliferation in the nanomolar range. These compounds exhibit effective inhibition of leukemia, colon, and ovarian cancer cells. One specific compound, E-13k, demonstrates a higher efficiency in inhibiting the proliferation of MCF-7 breast carcinoma cells compared to nontransformed MCF-10A cells. This compound is not transported by P-glycoprotein and is a weak MRP substrate. Its antiproliferative activity remains unaffected by increased concentrations of serum or alpha(1)-acid glycoprotein. In vivo, E-13k achieved a net cell kill in ovarian and CNS tumor cells in the hollow fiber assay (Easmon et al., 2006).

Antimicrobial Activity

Derivatives of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide, which are structurally related to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine, have shown potent antimicrobial activity. These compounds were evaluated using the disc diffusion method, with one particular compound (5f) demonstrating the most potent antimicrobial activity (Maheshwari & Goyal, 2016).

Molecular Docking Studies and α-Glucosidase Inhibition

A series of novel 2-(substituted arylidene)-N-(5-(propylthio)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)hydrazine-1-carboxamide derivatives were synthesized and screened for their α-glucosidase inhibitory activity. These derivatives exhibited better inhibition than acarbose, with one compound being the most active among all synthetic derivatives. Molecular docking studies were carriedout to determine the binding interactions. In silico studies correlated well with in vitro studies, suggesting potential use in therapeutic applications (Şenkardeş et al., 2022).

Synthesis of Benzofuran and Benzothiazine Derivatives

Compounds synthesized from reactions involving benzofuran and benzothiazine derivatives, similar to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine, have demonstrated significant pharmacological activities. These include diuretic, muscle relaxant, anthelmintic, anti-inflammatory, and cardiotonic activities. This indicates the potential for diverse therapeutic applications of compounds structurally related to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine (Chowdary et al., 2000).

Antioxidant Activity

Hydrazine derivatives have been noted for their diverse biological activities, including antioxidant properties. A specific Schiff base derivative demonstrated excellent antioxidant activity in ABTS and DPPH assays, with minimal cytotoxicity below a certain concentration. This highlights the potential of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine related compounds in antioxidant applications (Tayade et al., 2022).

Safety And Hazards

The safety information available indicates that “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine” is an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBYAELTACACSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409068
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine

CAS RN

299165-45-0
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Grosskopf, C Eckert, C Arkona, S Radetzki… - …, 2015 - Wiley Online Library
Selective inhibitors of the protein tyrosine phosphatase SHP2 (src homology region 2 domain phosphatase; PTPN11), an enzyme that is deregulated in numerous human tumors, were …

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